2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile
Overview
Description
“2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile” is a chemical compound with the molecular formula C7H3ClFIN2 and a molecular weight of 296.47 . It is used for research purposes .
Physical And Chemical Properties Analysis
“2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile” is a solid substance. It has a melting point of 145-147° C and a predicted boiling point of 329.8° C at 760 mmHg. The predicted density is 2.1 g/cm3 and the predicted refractive index is n20D 1.68 .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important in various fields due to their interesting and unusual physical, chemical, and biological properties . The compound 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile could potentially be used as a precursor in the synthesis of these fluorinated pyridines .
Synthesis of Fluorinated Quinolines
Fluorinated quinolines have found applications in medicine, agriculture, and as components for liquid crystals . The compound could be used in the synthesis of these fluorinated quinolines .
Electrophilic Coupling Reagent
2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile could be used as an electrophilic coupling reagent for the determination of iron (III) in environmental waters, soils, and industrial effluent samples .
Synthesis of Anticancer Drugs
The compound could be used as a precursor for the synthesis of anticancer drugs . For example, it could be used in the synthesis of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which is used as a precursor for synthesis of anticancer drugs .
Synthesis of Quinazoline Derivatives
Quinazoline derivatives have shown a wide range of biological activities. The compound could be used in the synthesis of 6-chloro-2-methyl-4-(2-fluorophenyl)quinazoline .
Force Field Calculations
The compound could be used in force field calculations for 5-amino-2-chloro and 5-amino-2-fluoro benzotrifluorides .
properties
IUPAC Name |
2-amino-5-chloro-6-fluoro-3-iodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIN2/c8-4-1-5(10)7(12)3(2-11)6(4)9/h1H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKGZYTZNRSZAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)C#N)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255825 | |
Record name | 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile | |
CAS RN |
1000577-85-4 | |
Record name | 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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